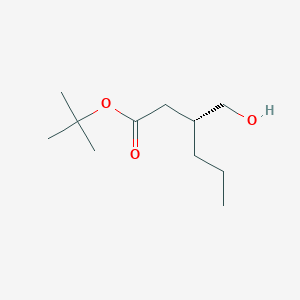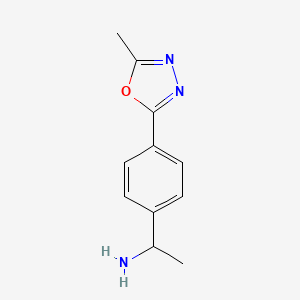
1-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)ethanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Méthodes De Préparation
The synthesis of 1-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)ethanamine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as sodium hydroxide and organic solvents like ethyl acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
1-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common reagents for these reactions include potassium carbonate, phenylmethanethiol, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including anticancer, antibacterial, and antiviral properties
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or antimicrobial activity .
Comparaison Avec Des Composés Similaires
1-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)ethanamine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral properties.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.
5-Methyl-1,2,4-oxadiazol-3-yl: Similar in structure but with different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C11H13N3O/c1-7(12)9-3-5-10(6-4-9)11-14-13-8(2)15-11/h3-7H,12H2,1-2H3 |
Clé InChI |
HLOHGFAPTBRSGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)C2=CC=C(C=C2)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
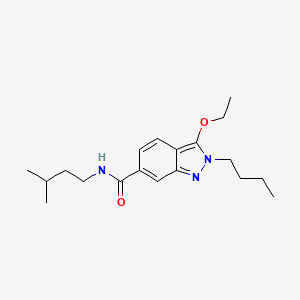
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
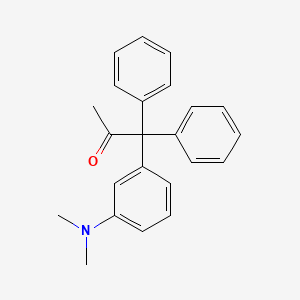
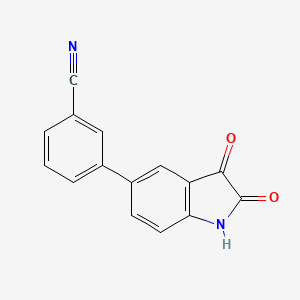
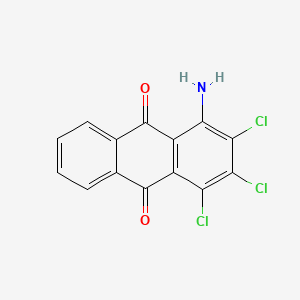
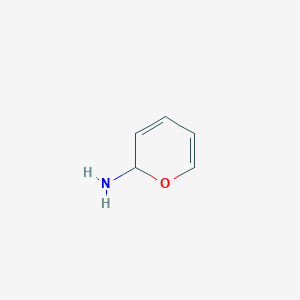
![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)
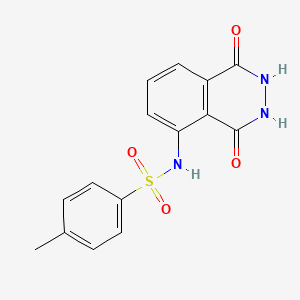
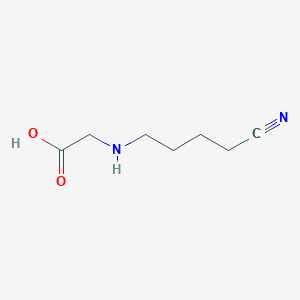
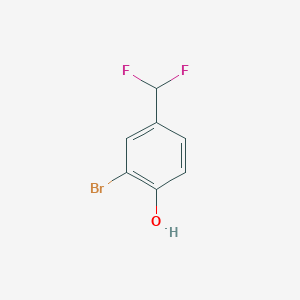
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
![1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea](/img/structure/B15244431.png)
